molecular formula C12H18N2O3S B14915358 3-(Ethylsulfonamido)-N-isopropylbenzamide

3-(Ethylsulfonamido)-N-isopropylbenzamide

Cat. No.: B14915358
M. Wt: 270.35 g/mol
InChI Key: BJKPVEPKUSMTEE-UHFFFAOYSA-N
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Description

3-(Ethylsulfonamido)-N-isopropylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfonamido)-N-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzamide, ethylsulfonyl chloride, and isopropylamine.

    Formation of Ethylsulfonamido Group: Benzamide is reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to form the ethylsulfonamido derivative.

    Introduction of Isopropyl Group: The ethylsulfonamido derivative is then reacted with isopropylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonamido)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-(Ethylsulfonamido)-N-isopropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure.

    Sulfamethoxazole: A commonly used antibacterial sulfonamide.

    Sulfadiazine: Used in combination with other drugs for treating infections.

Uniqueness

3-(Ethylsulfonamido)-N-isopropylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other sulfonamides. Its combination of an ethylsulfonamido group and an isopropyl group on the benzamide core makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

3-(ethylsulfonylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C12H18N2O3S/c1-4-18(16,17)14-11-7-5-6-10(8-11)12(15)13-9(2)3/h5-9,14H,4H2,1-3H3,(H,13,15)

InChI Key

BJKPVEPKUSMTEE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC(C)C

Origin of Product

United States

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